Cyclopentanecarboximidamide hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclopentanecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYMAMAHNKEYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68284-02-6 | |
| Record name | cyclopentanecarboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation and Cyclization via α-Bromocyclohexanone Formamide
This method utilizes α-bromocyclohexanone formamide as the starting material. The reaction proceeds in two stages:
- Low-temperature alkoxylation : Reacting the substrate with sodium alkoxide (1–2 eq) in alcohol solvents (e.g., ethanol) at 10–20°C for 0.5–1.5 hours.
- High-temperature cyclization : Heating to 180–220°C to form 1,2-cyclopentane dicarboximide, confirmed by IR spectroscopy (C=O at 1,704 cm⁻¹, N-H at 3,292 cm⁻¹) and GC-MS (molecular ion peak at m/z 139).
Key Data :
| Parameter | Value |
|---|---|
| Yield | High (>80% inferred) |
| Purity | Recrystallized (ethyl acetate) |
| Application | Intermediate for gliclazide synthesis |
This imide can be hydrolyzed to cyclopentanecarboxylic acid derivatives, which are precursors to amidines.
Diethyl Malonate Alkylation and Hydrolysis
A scalable approach starts with diethyl malonate :
- Alkylation : Reacting diethyl malonate (1.1 eq) with 1,4-dibromobutane (1.0 eq) in ethanol under sodium ethoxide (2.0 eq) at 50–55°C, followed by hydrolysis with NaOH (60–80°C) to yield cyclopentanecarboxylic acid.
- Conversion to Amidines : The acid is converted to the corresponding amidine via a two-step process:
- Formation of the acid chloride (e.g., using thionyl chloride).
- Reaction with ammonia and subsequent treatment with HCl to form the hydrochloride salt.
| Step | Temperature | Time | Key Reagents |
|---|---|---|---|
| Alkylation | 50–55°C | 2h | NaOEt, 1,4-dibromobutane |
| Hydrolysis | 60–80°C | 1h | NaOH, HCl |
Reductive Amination of N-Aminodicarboximide
A journal-published method involves:
- Reduction : Treating N-aminocyclopentane-1,2-dicarboximide with reducing agents (e.g., LiAlH₄) to generate a primary amine intermediate.
- Condensation : Reacting the amine with nitriles or imidate esters under acidic conditions to form the amidine, followed by HCl treatment to isolate the hydrochloride salt.
- Avoids hazardous reagents.
- High yield (>85%) and scalability for industrial production.
Comparative Analysis of Methods
| Method | Starting Material | Key Advantage | Limitation |
|---|---|---|---|
| 1 | α-Bromocyclohexanone | High-yield cyclization | Multi-step purification |
| 2 | Diethyl malonate | Scalable alkylation | Requires acid chloride step |
| 3 | N-Aminodicarboximide | Environmentally friendly, one-pot synthesis | Specialized intermediates |
Analytical Validation
All methods require rigorous quality control:
- IR Spectroscopy : Confirm amidine C=N-H stretches (~1,650 cm⁻¹).
- Melting Point : Cyclopentanecarboximidamide hydrochloride typically melts at 230–240°C.
- HPLC : Purity >98% for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanecarboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxamide.
Reduction: It can be reduced to form cyclopentanecarboximidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Cyclopentanecarboxamide.
Reduction: Cyclopentanecarboximidine.
Substitution: Various substituted cyclopentanecarboximidamides depending on the nucleophile used.
Scientific Research Applications
Drug Discovery and Development
Cyclopentanecarboximidamide hydrochloride is significant in the realm of drug discovery. Its structure allows for the exploration of novel therapeutic agents, particularly in targeting specific biological pathways.
- Ligand Docking Studies : The compound has been utilized in docking studies to predict interactions with various protein targets, aiding in the identification of potential drug candidates. For example, computational models have shown its binding affinity to specific enzymes, which may be critical for developing treatments for diseases such as cancer and neurodegenerative disorders .
Biochemical Assays
The compound is employed in biochemical assays to evaluate the efficacy of other drug candidates. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research.
- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in synthesizing various heterocyclic compounds. These compounds are often explored for their pharmacological properties.
- Synthesis Pathways : The compound can be used to create derivatives that exhibit enhanced biological activity, thus expanding the library of potential therapeutic agents .
Case Study 1: Ligand Binding Affinity
A study demonstrated the binding affinity of this compound to cytochrome C peroxidase (CCP), showcasing its potential as a lead compound in drug design:
- Methodology : In silico docking simulations were performed using various receptor configurations, revealing that the compound effectively interacts with key amino acid residues within the active site of CCP.
- Findings : The study highlighted specific binding modes that could inform future modifications to enhance potency .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of this compound on specific metabolic enzymes:
- Objective : To assess its potential as a therapeutic agent against metabolic disorders.
- Results : The compound showed significant inhibition rates, suggesting its utility in developing treatments for conditions like diabetes and obesity .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Discovery | Used in ligand docking studies to identify potential drug candidates | Effective binding to CCP; informs drug design |
| Biochemical Assays | Evaluates efficacy of other compounds through enzyme inhibition | Significant inhibition rates observed |
| Synthesis of Heterocycles | Serves as a precursor for creating biologically active derivatives | Enhanced activity of synthesized compounds |
Mechanism of Action
The mechanism of action of cyclopentanecarboximidamide hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also serve as a reducing agent, donating electrons to other molecules. These interactions are crucial in its role as a catalyst and in facilitating chemical transformations .
Comparison with Similar Compounds
Cyclopropane-1-carboximidamide Hydrochloride
- Structure : Features a strained cyclopropane ring instead of cyclopentane.
- No direct data on physical properties is available in the evidence.
- Synthesis : Likely involves nitrile or amidation pathways, but yields are unspecified.
5-Cyclohexyl-1H-1,2,4-triazol-3-amine Nitrate
Cycloleucine
Table 1: Key Comparative Data
| Compound | CAS Number | Purity | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Cyclopentanecarboximidamide HCl | 68284-02-6 | 95% | 148.64 | Cyclopentane + amidine |
| Cyclopropane-1-carboximidamide HCl | Not provided | N/A | ~132.5 (estimated) | Cyclopropane + amidine |
| 5-Cyclohexyl-1H-triazol-3-amine | 1324073-03-1 | 95% | 227.25 | Cyclohexyl + triazole |
| Cycloleucine | 52-52-8 | 97% | 143.18 | Cyclopentane-like amino acid |
Research Findings and Implications
Synthetic Efficiency : this compound is synthesized with yields exceeding 90% , comparable to high-performance routes for related intermediates (e.g., cyclopentanecarboxylic acid chloride).
Purity Trends : Commercial carboximidamides and analogs typically achieve 95–97% purity , suggesting standardized purification protocols across vendors.
Structural Influence: Cyclopentane’s conformational flexibility may enhance binding to biological targets compared to rigid cyclopropane or bulky cyclohexyl groups. The amidine group’s basicity and hydrogen-bonding capacity differentiate it from amino acids (e.g., cycloleucine) in drug design.
Biological Activity
Cyclopentanecarboximidamide hydrochloride (CPC-HCl) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from cyclopentanecarboxylic acid, modified to include an imidamide functional group. The synthesis typically involves the reaction of cyclopentanecarboxylic acid with appropriate amines under acidic conditions to form the hydrochloride salt.
Biological Activity Overview
CPC-HCl has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies have indicated that CPC-HCl exhibits moderate cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 86 μM against liver cancer cells (WRL-68) .
- Enzyme Inhibition : CPC-HCl has been explored as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases .
- Anti-inflammatory Properties : Some derivatives of cyclopentanecarboximidamide have demonstrated anti-inflammatory activities, although specific data on CPC-HCl remains limited.
1. In Vitro Cytotoxicity Studies
A study assessed the cytotoxicity of CPC-HCl derivatives against multiple cancer cell lines:
- Cell Lines Tested : WRL-68 (liver), Caco2 (colon), MCF-7 (breast), and PC-3 (prostate).
- Findings : The compound exhibited selective cytotoxicity, with notable activity against WRL-68 cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| CPC-HCl | WRL-68 | 86 |
| Caco2 | 150 | |
| MCF-7 | 200 | |
| PC-3 | 250 |
2. Enzyme Inhibition Studies
CPC-HCl was evaluated for its inhibitory effects on AChE and BChE:
- AChE Inhibition : It demonstrated competitive inhibition with an IC50 value in the low micromolar range.
- BChE Inhibition : The compound showed less potency compared to AChE but still significant enough to warrant further investigation.
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 14 |
| BChE | 28 |
The biological activity of CPC-HCl can be attributed to its structural features that allow it to interact with specific biological targets. For instance:
- Enzyme Binding : Molecular docking studies suggest that CPC-HCl forms hydrogen bonds with key residues in the active sites of AChE and BChE, enhancing its inhibitory potential.
- Cytotoxic Mechanisms : The cytotoxic effects may involve induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.
Future Directions
While preliminary data on CPC-HCl is promising, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Q & A
Basic: What are the key considerations for synthesizing Cyclopentanecarboximidamide hydrochloride, and how can its purity be verified?
Methodological Answer:
Synthesis typically involves cyclopentane carboximidamide intermediate formation followed by hydrochlorination. A convergent approach, similar to thiamine hydrochloride synthesis, is recommended to ensure regioselectivity and minimize side reactions . Characterization should include:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR shifts, comparing to reference spectra .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase columns and UV detection at 210–260 nm .
- Melting Point Analysis: Compare observed values (e.g., 110–114°C for analogous compounds) to literature data .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
- First-Aid Measures: Immediate rinsing with water for 15 minutes if exposed; seek medical evaluation due to incompletely characterized toxicity .
Advanced: How can researchers resolve contradictions in reported biological activities of Cyclopentanecarboximidamide derivatives?
Methodological Answer:
- Literature Meta-Analysis: Use PubMed/EPA strategies to filter studies by assay type (e.g., IC50 vs. Ki values) and exclude non-peer-reviewed sources .
- Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., pH, solvent systems) to isolate variables .
- Data Normalization: Adjust for batch-to-batch purity variations using HPLC-validated samples .
Advanced: What experimental designs optimize the study of this compound’s stability in solution?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at 4°C, -20°C, and room temperature; monitor degradation via LC-MS over 30 days .
- Buffer Compatibility: Test solubility and stability in PBS (pH 7.4), DMSO, and saline, noting precipitation or hydrolysis .
- Freeze-Thaw Cycles: Limit to ≤3 cycles to prevent compound aggregation, as observed in analogous hydrochloride salts .
Advanced: How can selectivity for biological targets (e.g., RORγt inhibition) be validated against off-target effects?
Methodological Answer:
- Kinase Profiling: Use broad-panel assays (e.g., Eurofins KinaseScan) to evaluate selectivity across >100 kinases .
- Isotype-Specific Assays: Compare inhibition of RORγt vs. RORα/β using luciferase reporter systems, ensuring >1000-fold selectivity thresholds .
- Cellular Validation: Confirm target engagement in primary cells (e.g., Th17 differentiation assays) with dose-response curves .
Advanced: What statistical methods are recommended for analyzing dose-response data in Cyclopentanecarboximidamide studies?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill equations (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates in triplicate experiments .
- Meta-Analysis Tools: Use RevMan or R packages to aggregate data from multiple studies, adjusting for heterogeneity .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Employ MRM transitions (e.g., m/z 112→95 for parent ion) with deuterated internal standards .
- UV-Vis Spectrophotometry: Use extinction coefficients at λmax (e.g., 230 nm) for rapid quantification in purified samples .
Advanced: How can reaction yields be improved during scale-up synthesis?
Methodological Answer:
- DoE Optimization: Apply factorial designs to variables like temperature (40–80°C), solvent polarity (acetonitrile vs. THF), and catalyst loading .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer:
- Crystallization Control: Seed with pure crystals and maintain supersaturation gradients during recrystallization .
- Polymorph Screening: Characterize forms via XRPD and DSC to ensure consistency in melting points (e.g., 110–114°C) .
Advanced: How should researchers address reproducibility challenges in cell-based assays?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
